![molecular formula C13H10ClN5O2S B2477948 N-(3-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-63-2](/img/structure/B2477948.png)
N-(3-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H10ClN5O2S and its molecular weight is 335.77. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Triple Negative Breast Cancer (TNBC) : Researchers have optimized derivatives of this compound as agents for treating TNBC. One such derivative, N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) , showed potent anti-TNBC activity both in vitro and in vivo. It inhibits kinases like Src and KDR involved in the MAPK signal transduction pathway .
- Pyrazolo[3,4-d]pyrimidine and Urea Hybrids : A series of compounds containing pyrazolo[3,4-d]pyrimidine and urea moieties were synthesized and evaluated for anticancer activity. Notably, compounds 28, 30, 33, 36, and 37 demonstrated promising cytotoxicity against various cancer cell lines .
- Multikinase Inhibition : Compound 13an, mentioned earlier, acts as a multikinase inhibitor. It targets kinases like Src and KDR, which play crucial roles in cancer progression. Its pharmacokinetic properties and low toxicity make it a promising drug candidate for further studies .
- Structural Optimization : Researchers have systematically modified the compound’s structure to enhance its potency while minimizing toxicity. This process involves in vitro cell-based phenotypic screening, in vivo assays, and structure–activity relationship (SAR) studies .
- Mechanism of Action : Investigating how 13an exerts its anti-TNBC effects provides insights into its mode of action. Understanding the underlying mechanisms can guide further drug development .
Cancer Research
Anticancer Activity
Drug Development
Chemical Biology
Pharmacology
Future Prospects
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2S/c14-7-2-1-3-8(4-7)16-10(20)6-22-13-17-11-9(5-15-19-11)12(21)18-13/h1-5H,6H2,(H,16,20)(H2,15,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHYTRHGDLPFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.